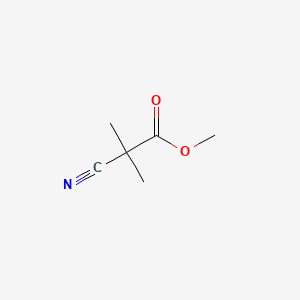
Methyl 2-cyano-2-methylpropanoate
Descripción general
Descripción
“Methyl 2-cyano-2-methylpropanoate” is a chemical compound with the CAS Number: 72291-30-6 . It has a molecular weight of 127.14 . It is a colorless to yellow liquid at room temperature .
Physical And Chemical Properties Analysis
“Methyl 2-cyano-2-methylpropanoate” is a colorless to yellow liquid . It is stored at room temperature . The compound has a molecular weight of 127.14 .Aplicaciones Científicas De Investigación
Catalytic Asymmetric Transformation
Methyl 2-cyano-2-methylpropanoate is utilized in catalytic asymmetric transformations. For instance, asymmetric 1,4-addition of arylboronic acids to (E)-methyl 2-cyano-3-arylpropenoates has been achieved using a rhodium catalyst coordinated with a chiral diene ligand. This process yields high enantioselectivity, crucial in asymmetric synthesis (Sörgel et al., 2008).
Synthesis of Acid Derivatives
Methyl 2-cyano-2-methylpropanoate plays a role in the synthesis of 2-methyl-2-aryloxypropanoic acid derivatives. An efficient method for this synthesis involves polyethylene glycol (PEG) treatment, indicating its significance in creating complex organic compounds (Huang et al., 2007).
Hydroesterification Process
This compound is also key in the hydroesterification of propene, forming methyl 2-methylpropanoate under mild conditions. Research shows that this process can achieve high selectivity, demonstrating its potential in industrial applications (Bertoux et al., 1998).
Preparation of Heterocyclic Systems
Methyl 2-cyano-2-methylpropanoate is instrumental in preparing multifunctional compounds for synthesizing polysubstituted heterocyclic systems, such as pyrroles and pyrazoles. This highlights its versatility in the field of organic chemistry (Pizzioli et al., 1998).
Radical Transfer Applications
Additionally, it has been shown to be an effective one-carbon radical equivalent in radical transfer applications, showcasing its utility in advanced organic synthesis techniques (Bagal et al., 2006).
Synthesis of Optically Pure Samples
Its use extends to the synthesis of optically pure samples of enantiomers, demonstrating its significance in stereochemistry and pharmaceutical applications (Rodriguez et al., 1993).
Monitoring Oxidative Environments
In pharmaceutical studies, derivatives of this compound are used to monitor oxidative environments during forced degradation studies, indicating its importance in stability testing (Wells-Knecht & Dunn, 2019).
Enantiomer Resolution in Pharmaceuticals
The resolution of enantiomers in pharmaceutical compounds is another application. This is crucial for determining the therapeutic efficacyand safety of drugs (Tucker & Chesterson, 1988).
Analysis of Polymer End-Groups
Methyl 2-cyano-2-methylpropanoate esters are analyzed in polymers like poly(oxyalkylene) for halogen chain-end functionality. This research aids in the development of polymers for drug delivery and other applications (Velázquez et al., 2020).
Synthesis of Methyl Methacrylate
It's also used in the conversion of methyl propanoate to methyl methacrylate, an essential component in many industrial and consumer products (Lorusso et al., 2016).
Pharmaceutical and Biochemical Applications
In the field of pharmaceuticals and biochemistry, methyl 2-cyano-2-methylpropanoate derivatives are studied for their DNA binding interactions, indicating potential in drug development and genetic research (Arshad et al., 2017).
Polymerization Studies
This compound is also involved in the study of polymerization reactions, such as nitroxide-mediated photopolymerization, which is crucial in materials science (Guillaneuf et al., 2010).
Investigation of Photophysical Properties
Its derivatives are investigated for photophysical properties, contributing to the understanding of material properties under different light conditions (Kim et al., 2021).
Study of Radical Addition Reactions
Research on the anomalous addition of radicals to certain derivatives of methyl 2-cyano-2-methylpropanoate adds to the knowledge of radical chemistry (Döpp & Becker, 2009).
Domino Nucleophilic Addition Synthesis
Its use in domino nucleophilic addition for synthesizing β-cyanopropan-1-one derivatives highlights its role in environmentally friendly chemistry (Dong et al., 2014).
Volatile Compound Characterization in Food Science
In food science, the analysis of volatile compounds, including its derivatives, is essential for understanding flavors and off-flavors in products like peanuts (Greene et al., 2008).
Renewable Chemical and Fuel Production
Lastly, the dehydration of fermented isobutanol, where methyl 2-cyano-2-methylpropanoate is a by-product, is studied for renewable chemical and fuel production (Taylor et al., 2010)
Safety And Hazards
Propiedades
IUPAC Name |
methyl 2-cyano-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-6(2,4-7)5(8)9-3/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZPHOIMASXVLQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449946 | |
| Record name | methyl 2-cyano-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyano-2-methylpropanoate | |
CAS RN |
72291-30-6 | |
| Record name | Propanoic acid, 2-cyano-2-methyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72291-30-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyano-2-methyl-propanoic acid methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072291306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | methyl 2-cyano-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10449946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, 2-cyano-2-methyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


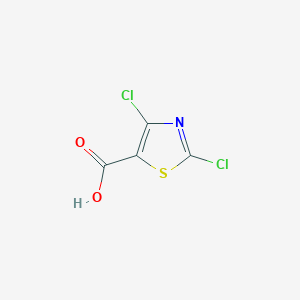
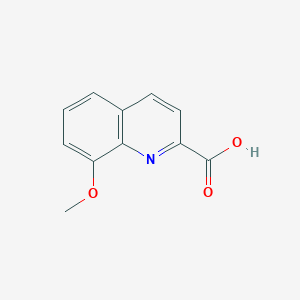
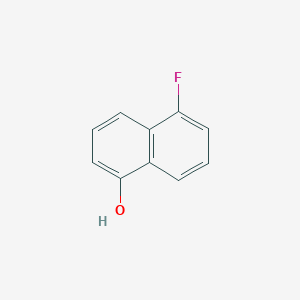
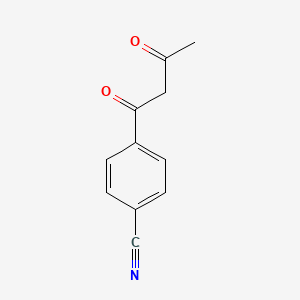
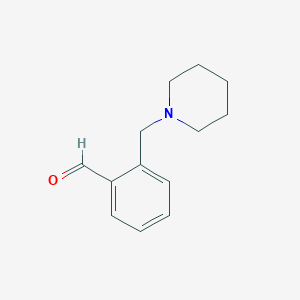
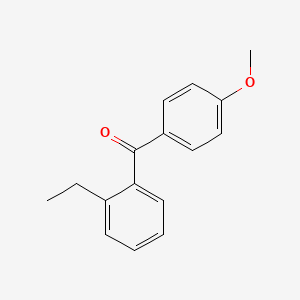
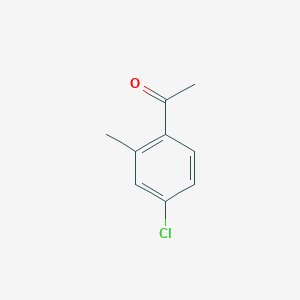
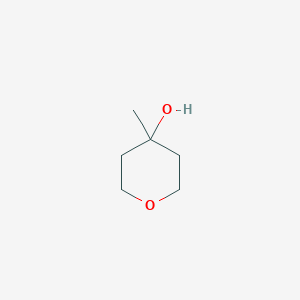
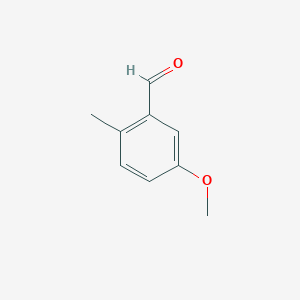
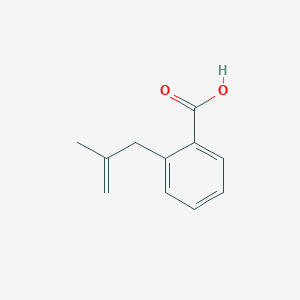
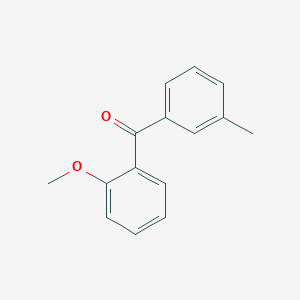
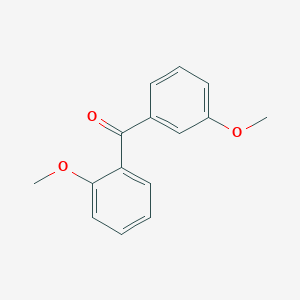
![5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1313576.png)